2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol

Lipophilicity LogP Membrane Permeability

2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol (CAS 1249521-36-5) is a synthetic piperazine derivative bearing a tetrahydrofuran-2-ylmethyl substituent at the N4 position and a 2-hydroxyethyl group at the N1 position. With a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol, the compound possesses four hydrogen-bond acceptors and one hydrogen-bond donor (the terminal alcohol), a predicted LogP of -0.2247, and a topological polar surface area (TPSA) of 35.94 Ų.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 1249521-36-5
Cat. No. B1465378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol
CAS1249521-36-5
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESC1CC(OC1)CN2CCN(CC2)CCO
InChIInChI=1S/C11H22N2O2/c14-8-7-12-3-5-13(6-4-12)10-11-2-1-9-15-11/h11,14H,1-10H2
InChIKeyMYDIXFJYIXUPQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol (CAS 1249521-36-5): Structural and Physicochemical Baseline for Informed Procurement


2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol (CAS 1249521-36-5) is a synthetic piperazine derivative bearing a tetrahydrofuran-2-ylmethyl substituent at the N4 position and a 2-hydroxyethyl group at the N1 position . With a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol, the compound possesses four hydrogen-bond acceptors and one hydrogen-bond donor (the terminal alcohol), a predicted LogP of -0.2247, and a topological polar surface area (TPSA) of 35.94 Ų . It is supplied as a research chemical with a purity specification of ≥98% (HPLC) and requires storage sealed under dry conditions at 2–8 °C . Unlike the abundant peer-reviewed pharmacological data available for many drug-like piperazines, this compound currently lacks published bioactivity data, which positions it as a differentiated building block or intermediate for exploratory medicinal chemistry rather than a validated pharmacological probe .

Why Generic Substitution Fails: Physicochemical Non-Interchangeability of 2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol vs. Structural Analogs


Substituting 2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol with a seemingly similar piperazine analog is not scientifically defensible because even modest changes in the tetrahydrofuran linkage, substitution pattern, or functional group identity produce quantitatively distinct physicochemical profiles that alter solubility, permeability, metabolic stability, and molecular recognition . The compound's tetrahydrofuran-2-ylmethyl group is connected through a methylene (-CH₂-) bridge to the piperazine N4, whereas close analogs employ a carbonyl linker (1-(tetrahydro-2-furoyl)piperazine, CAS 63074-07-7), a direct C–N bond with altered regiochemistry (2-(piperazin-1-yl)-1-(tetrahydrofuran-2-yl)ethan-1-ol, CAS 1384510-53-5), or lack the tetrahydrofuran moiety entirely (N-(2-hydroxyethyl)piperazine, CAS 103-76-4) . These structural differences translate into measurable variations in LogP, TPSA, and hydrogen-bond donor/acceptor counts, each of which independently influences pharmacokinetic behavior and target engagement . Consequently, generic interchange without explicit, matched experimental verification risks confounding structure–activity relationship interpretation and compromising synthetic route fidelity in multi-step syntheses.

Quantitative Physicochemical Differentiation: 2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol Versus Four Structural Analogs


Lipophilicity (LogP) Optimization: Higher Predicted LogP than Regioisomeric and Des-tetrahydrofuran Analogs

The target compound displays a predicted LogP of -0.2247 , which is 0.34 log units higher than its closest regioisomer 2-(piperazin-1-yl)-1-(tetrahydrofuran-2-yl)ethan-1-ol (LogP -0.5685) and 1.25 log units higher than the des-tetrahydrofuran analog N-(2-hydroxyethyl)piperazine (LogP -1.47) . Relative to 1-(tetrahydro-2-furoyl)piperazine (LogP -0.4028) , the target compound is 0.18 log units more lipophilic. This intermediate lipophilicity—higher than the regioisomer yet lower than highly lipophilic CNS drugs—positions the compound favorably for balancing aqueous solubility with passive membrane permeation, a critical parameter in CNS and intracellular target drug design. Caution: all LogP values are computationally predicted (XLogP/ACD/CLogP) from different vendor platforms and have not been experimentally confirmed in a single comparative study.

Lipophilicity LogP Membrane Permeability ADME

Topological Polar Surface Area (TPSA) Advantage: Favorable Permeability Prediction Relative to Carbonyl-Containing and Regioisomeric Analogs

The target compound has a computed TPSA of 35.94 Ų , which is below the widely recognized blood–brain barrier (BBB) permeability threshold of <60–70 Ų and is 8.79 Ų lower than the regioisomer 2-(piperazin-1-yl)-1-(tetrahydrofuran-2-yl)ethan-1-ol (TPSA 44.73) and 5.63 Ų lower than 1-(tetrahydro-2-furoyl)piperazine (TPSA 41.57) . The target compound's TPSA is nearly identical to the minimal piperazine-ethanol core N-(2-hydroxyethyl)piperazine (TPSA 35.5) , indicating that the addition of the tetrahydrofuran-2-ylmethyl group does not increase polarity beyond the baseline, thus preserving favorable permeability characteristics while adding functionality for target interactions. Lower TPSA values are statistically associated with higher probability of oral absorption and CNS penetration in drug discovery programs.

TPSA Membrane Permeability BBB Penetration Drug-likeness

Hydrogen-Bond Donor Count Reduction: One Fewer HBD than the Regioisomer Favoring Permeability

The target compound contains one hydrogen-bond donor (the terminal alcohol -OH) , whereas the regioisomer 2-(piperazin-1-yl)-1-(tetrahydrofuran-2-yl)ethan-1-ol contains two HBDs (the secondary amine NH plus the alcohol OH) . Each additional hydrogen-bond donor is estimated to reduce passive permeation by approximately one order of magnitude and desolvation energy for membrane partitioning increases by 0.5–2 kcal/mol per HBD. The reduction by one HBD while retaining the tetrahydrofuran oxygen as an acceptor-only functionality preserves solubility-enhancing features without incurring the permeability penalty of a second donor.

Hydrogen-Bond Donors Lipinski Rule Permeability ADME

Methylene Bridge vs. Carbonyl Linker: Structural Differentiation with Implications for Metabolic Stability and Synthetic Utility

The target compound connects its tetrahydrofuran ring to the piperazine core through a methylene (-CH₂-) bridge , in contrast to 1-(tetrahydro-2-furoyl)piperazine (CAS 63074-07-7) which employs a carbonyl (-C(=O)-) linker . The carbonyl group introduces a site susceptible to enzymatic reduction by aldo-keto reductases (AKRs) and short-chain dehydrogenases/reductases (SDRs), potentially generating the corresponding alcohol metabolite that structurally resembles the target compound but with altered regiochemistry. The methylene bridge eliminates this hydrolytic and reductive metabolic vulnerability while preserving the tetrahydrofuran's oxygen atom as a hydrogen-bond acceptor. This structural feature also renders the target compound incapable of undergoing the nucleophilic acyl substitution reactions that the furoyl analog participates in, thereby providing orthogonality in synthetic sequences where the piperazine nitrogen must remain unacylated. Note: this is a class-level inference based on well-established metabolic principles; direct comparative metabolic stability data (e.g., microsomal half-life) for these specific compounds have not been published.

Metabolic Stability Carbonyl Reduction Synthetic Intermediate Linker Chemistry

Purity and Storage Specification: Differentiated Quality Control and Stability Profile

The target compound is specified at ≥98% purity (HPLC) and requires storage sealed under dry conditions at 2–8 °C . In comparison, 1-(tetrahydro-2-furoyl)piperazine is offered at 97.5% minimum purity (GC) with storage at or below +30 °C , while N-(2-hydroxyethyl)piperazine is available at 97–98% purity with no cold-chain requirement . The more stringent cold-storage requirement for the target compound suggests greater thermal or hydrolytic sensitivity—potentially due to the combination of the tertiary amine and terminal alcohol functionalities—which may correlate with more rigorous quality control procedures and better long-term batch-to-batch reproducibility when stored as specified.

Purity Specification Storage Conditions Quality Control Procurement

Procurement-Guiding Application Scenarios for 2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol (CAS 1249521-36-5)


Exploratory CNS Medicinal Chemistry: Building Block with Optimized TPSA and HBD Profile

Medicinal chemists targeting CNS indications can rationally select this compound as a synthetic building block or scaffold due to its TPSA of 35.94 Ų (well below the BBB threshold) and its single hydrogen-bond donor, which together predict favorable brain penetration relative to the regioisomeric analog (TPSA 44.73, 2 HBDs) . The tetrahydrofuran-2-ylmethyl group provides an oxygen atom capable of engaging in hydrogen-bond acceptor interactions with target proteins (e.g., kinase hinge regions, GPCR orthosteric sites) without imposing the permeability penalty associated with a second HBD. The terminal alcohol serves as a versatile handle for further derivatization (ether formation, ester prodrugs, oxidation to carboxylic acid) to fine-tune pharmacological properties.

Physicochemical Property Optimization: Balancing Solubility and Permeability in Lead Optimization

In lead optimization campaigns where balancing aqueous solubility with passive membrane permeability is critical, this compound's intermediate LogP (-0.2247) provides a differentiated starting point compared to the more hydrophilic regioisomer (LogP -0.5685) and the significantly more hydrophilic des-tetrahydrofuran analog (LogP -1.47) . The methylene-bridged tetrahydrofuran adds lipophilic surface area without introducing a metabolically vulnerable carbonyl group—a key advantage over the furoyl analog (LogP -0.4028) for programs where amide bond hydrolysis or reduction has been identified as a clearance mechanism .

Fragment-Based Drug Discovery (FBDD): Rule-of-Three Compliant Fragment with Synthetic Versatility

With a molecular weight of 214.30 g/mol, one hydrogen-bond donor, and four hydrogen-bond acceptors, this compound adheres to the Rule of Three (MW <300, HBD ≤3, HBA ≤3; note HBA=4 is a marginal exceedance) guidelines for fragment-based screening libraries . The rigid tetrahydrofuran ring contributes three-dimensional character and conformational constraint, supporting efficient ligand binding. The terminal alcohol and the free piperazine nitrogen (after deprotection if applicable) provide two orthogonal synthetic handles for fragment growing, merging, or linking strategies.

Chemical Biology Probe Development: Orthogonal Reactivity via the Terminal Alcohol

The terminal primary alcohol distinguishes this compound from analogs such as 1-(tetrahydro-2-furoyl)piperazine, which lacks this functional group . This alcohol can be selectively functionalized (e.g., converted to a leaving group for nucleophilic displacement, oxidized to an aldehyde for bioconjugation via oxime ligation, or esterified for prodrug strategies) without affecting the piperazine core or the tetrahydrofuran moiety. This site-selective reactivity is valuable for constructing chemical biology probes (e.g., affinity chromatography ligands, fluorescent tracers, photoaffinity labels) where regiochemical precision is essential for maintaining target engagement.

Quote Request

Request a Quote for 2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.